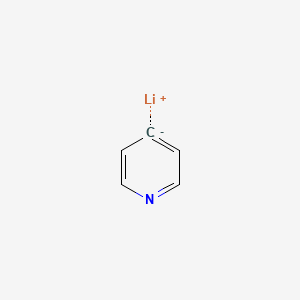

4-Lithiopyridine

説明

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

54750-97-9 |

|---|---|

分子式 |

C5H4LiN |

分子量 |

85.1 g/mol |

IUPAC名 |

lithium;4H-pyridin-4-ide |

InChI |

InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h2-5H;/q-1;+1 |

InChIキー |

IMRCWTBBTYVQHZ-UHFFFAOYSA-N |

正規SMILES |

[Li+].C1=CN=CC=[C-]1 |

製品の起源 |

United States |

Synthetic Methodologies for 4 Lithiopyridine Generation

Direct Deprotonative Lithiation (C–H Metalation)

Utilization of Modified Lithium Amide Bases and Superbases (e.g., LDA, LTMP, nBuLi/Lithium Aminoalkoxide Aggregates)

The synthesis of 4-lithiopyridine often involves the use of strong, hindered lithium amide bases or superbases to achieve regioselective deprotonation. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are commonly employed for this purpose.

For instance, the treatment of 3-chloropyridine (B48278) with LDA in tetrahydrofuran (B95107) (THF) at -78 °C leads to the regioselective lithiation at the C-4 position, yielding 3-chloro-4-lithiopyridine. This intermediate can then be quenched with various electrophiles to produce 3,4-disubstituted pyridines with yields ranging from 16% to 96%. Similarly, 3-fluoropyridine (B146971) and 3-bromopyridine (B30812) can be metalated at C-4 with LDA to generate their respective 4-lithio anions researchgate.net. The use of LDA is often preferred to avoid issues like nucleophilic addition to the pyridine (B92270) ring, which can occur with alkyllithiums researchgate.netclockss.org.

LTMP has also been successfully utilized for the generation of this compound-3-carbonitrile from pyridine-3-carbonitrile (B1148548). This reaction, typically performed in THF at -78 °C, allows for subsequent reactions with aromatic tertiary amides to yield pyrrolopyridinone derivatives clockss.orgresearchgate.net.

Superbases, particularly those formed from n-butyllithium (nBuLi) and lithium aminoalkoxides (e.g., nBuLi-LiDMAE, where LiDMAE is Me₂N(CH₂)₂OLi), represent another class of powerful lithiating agents. These unimetal superbases can induce regioselective lithiation of pyridine derivatives, even in the presence of an ortho-directing group on the heterocyclic ring researchgate.netbenthamopenarchives.comresearchgate.netnih.gov. Research by Gros and coworkers demonstrated that nBuLi-LiDMAE facilitated the metalation of pyridine and quinoline, indicating a broader substrate scope and higher reactivity compared to traditional alkyllithiums researchgate.net. The aggregation state of these superbases is critical, with studies showing that the chemoselectivity can depend on the aggregate type; dimers may lead to nucleophilic addition, while tetramers can promote alpha-lithiation researchgate.netnih.gov.

The choice of base can significantly influence the regioselectivity and yield, as summarized in the table below for select examples:

| Pyridine Derivative | Base | Solvent | Temperature (°C) | Lithiation Position | Yield (%) | Reference |

| 3-Chloropyridine | LDA | THF | -78 | C-4 | 16-96 | researchgate.net |

| Pyridine-3-carbonitrile | LTMP | THF | -78 | C-4 | Moderate | clockss.orgresearchgate.net |

| Pyridine (unsubstituted) | nBuLi-LiDMAE | Apolar, non-coordinating | - | Regioselective | High | researchgate.netresearchgate.netnih.gov |

Solvent and Temperature Effects on Regioselectivity in Direct Lithiation

Solvent and temperature play crucial roles in controlling the regioselectivity and efficiency of direct lithiation reactions to generate this compound.

Lowering the reaction temperature generally leads to improved selectivity and reduced formation of unwanted side products stackexchange.comrsc.org. For instance, in the lithiation of 3-(2-methyloxetan-2-yl)pyridine with n-BuLi and TMEDA, conducting the reaction at -78 °C completely suppressed side reactions, while higher temperatures led to their increased presence rsc.org. The stability of the lithiated intermediate is also temperature-dependent; deprotonations can be reversible, especially at non-cryogenic temperatures, leading to decreased lithiation efficiency and increased byproduct formation nih.gov.

Solvent polarity and coordinating ability also significantly impact lithiation. Polar coordinating solvents like THF and diethyl ether (Et₂O) are commonly used because they can deaggregate organolithium compounds, influencing their reactivity and selectivity uwindsor.ca. For example, in the lithiation of a protected 4-chloropyrrolopyrimidine with LDA, lowering the polarity of the reaction medium by using toluene (B28343) or mixtures of toluene and THF had a detrimental effect on lithiation, underscoring the need for a polar coordinating solvent mdpi.com. Conversely, some superbases, like nBuLi-LiDMAE, are effective in apolar, non-coordinating media, demonstrating excellent regio- and chemoselectivity researchgate.netnih.gov. The choice of solvent can also influence the aggregation state of organolithium compounds, which in turn affects their basicity and reactivity researchgate.netnih.gov. For example, increasing the temperature in hexane (B92381) or changing the solvent to THF can increase the concentration of less basic dimer aggregates of nBuLi-LiPM, leading to a rise in nucleophilic addition side reactions researchgate.netnih.gov.

| Solvent System | Temperature (°C) | Effect on Regioselectivity/Yield | Reference |

| THF | -78 | Improved selectivity, reduced side products | stackexchange.comrsc.orgnih.gov |

| Toluene/THF mixtures | -78 | Detrimental effect on lithiation (lower polarity) | mdpi.com |

| Diethyl Ether (Et₂O) | -78 | Effective for lithiation, can reduce competitive ring opening | rsc.org |

| Apolar, non-coordinating | - | Excellent regio- and chemoselectivity with superbases | researchgate.netnih.gov |

Remote Functionalization Approaches via Undirected Metalation

Achieving functionalization at positions remote from the nitrogen atom in pyridine, particularly at the C-4 position, presents a significant challenge due to the inherent directing influence of the Lewis basic nitrogen atom, which typically favors C-2 metalation chemrxiv.orgscite.ai. However, strategies for remote functionalization via undirected metalation have emerged.

One approach involves overriding the directing influence of the nitrogen atom by employing alternative metalating agents. For instance, n-butylsodium has been shown to provide an avenue to generate 4-sodiopyridine, overcoming the traditional preference for 2-metalated products observed with organolithium bases chemrxiv.orgchemrxiv.orgresearchgate.net. Freshly generated 4-sodiopyridine can then undergo direct, transition metal-free alkylation reactions with various primary organic halides chemrxiv.orgchemrxiv.org. This method has been demonstrated for the late-stage installation of 4-pyridyl fragments into complex active pharmaceutical ingredients chemrxiv.orgchemrxiv.org.

Another strategy for remote lithiation involves the use of bulky substituents to influence regioselectivity. For example, 2,6-bis(triethylsilyl)pyridine has been regioselectively lithiated at the 4-position using nBuLi·PMDTA (N,N,N',N'',N''-pentamethyldiethylenetriamine) at 25 °C nih.govuni-muenchen.de. The resulting this compound intermediate can then react with a broad range of electrophiles nih.gov. This highlights that remote functionalization can be achieved without elaborate catalyst systems, leveraging steric interactions to direct the metalation to the desired remote site uni-muenchen.deresearchgate.net.

Advanced Synthetic Techniques

Flow Microreactor Synthesis for Enhanced Control and Efficiency

Flow microreactor synthesis offers significant advantages for the generation of organolithium compounds like this compound, particularly due to enhanced control over reaction parameters and improved efficiency beilstein-journals.orgmt.comjst.go.jp. Organolithium reagents are often highly reactive and unstable, limiting their application in conventional batch synthesis mt.comcapes.gov.br. Microreactors enable precise control of residence time, rapid mixing, and efficient heat transfer, which are crucial for handling such reactive intermediates beilstein-journals.orgmt.comjst.go.jpresearchgate.net.

In flow systems, the rapid mixing and almost instantaneous cooling in specifically designed microreactors facilitate the generation of organolithium species even in the presence of sensitive functional groups, such as ketones, without the need for protection capes.gov.brresearchgate.net. This "protecting-group-free" synthesis is a major benefit, as it simplifies synthetic routes and reduces waste capes.gov.brresearchgate.net.

Flow chemistry has been successfully applied to lithiation-borylation sequences, allowing for the generation of kilogram quantities of various boronates with very short residence times (on the order of seconds) wiley-vch.de. For example, the flow-based lithiation of 2,3-dihalopyridines using LDA has been reported, allowing for the trapping of ortholithiated pyridine species at low temperatures (-60 °C) or inducing a halogen dance phenomenon at slightly higher temperatures (-20 °C) prior to electrophilic trapping nih.govresearchgate.net. This demonstrates the ability of flow microreactors to achieve divergent lithiation pathways by controlling temperature and residence time nih.gov.

| Technique | Advantages | Application to Lithiation of Pyridines | Reference |

| Flow Microreactor Synthesis | Precise residence time control, rapid mixing, efficient heat transfer, protecting-group-free synthesis, enhanced safety, scalability | Generation of unstable organolithiums, lithiation-borylation sequences, divergent lithiation of halopyridines | beilstein-journals.orgmt.comjst.go.jpcapes.gov.brresearchgate.netwiley-vch.denih.govresearchgate.net |

Reactivity and Synthetic Applications of 4 Lithiopyridine

Electrophilic Quenching Reactions for C–C Bond Formation

4-Lithiopyridine readily undergoes electrophilic quenching reactions, leading to the formation of new carbon-carbon bonds and the introduction of various functionalities at the 4-position of the pyridine (B92270) ring.

Reactions with Carbonyl Electrophiles (Aldehyde, Ketones, Carboxylic Esters, Nitriles)

This compound exhibits significant reactivity towards a variety of carbonyl electrophiles, forming new C–C bonds. This reactivity is analogous to that observed with Grignard reagents and other organolithiums.

Reactions with Ketones and Aldehydes: this compound reacts with ketones, such as benzophenone (B1666685), to yield tertiary alcohols. For instance, the reaction with benzophenone produces (4-pyridyl)-diphenyl-carbinol. fishersci.ca Similarly, while not directly involving this compound, the Grignard analog, (4-pyridyl)-magnesium chloride (derived from 4-chloropyridine), reacts with aldehydes and ketones to form (4-pyridyl)-carbinols, indicating a general pathway for such transformations at the 4-position of pyridine. fishersci.cafishersci.com

Reactions with Carboxylic Esters: Carboxylic esters also serve as effective electrophiles for this compound. Reaction with ethyl benzoate, for example, leads to the formation of bis-(4-pyridyl)-phenyl-carbinol. fishersci.ca This type of reaction typically involves two equivalents of the organolithium reagent.

Reactions with Nitriles: When this compound reacts with aromatic nitriles, it yields (4-pyridyl)-aryl ketones. fishersci.ca Furthermore, reactions with cyanopyridines or pyridine-carboxylic esters can lead to the formation of bis-pyridyl ketones, such as bis-(4-pyridyl) ketone. fishersci.ca This highlights the versatility of this compound in synthesizing various ketone derivatives containing pyridine moieties.

The following table summarizes key reactions of this compound with carbonyl electrophiles:

| Electrophile Class | Specific Electrophile Example | Product Class | Specific Product Example | Reference |

| Ketones | Benzophenone | Tertiary Alcohols | (4-pyridyl)-diphenyl-carbinol | fishersci.ca |

| Carboxylic Esters | Ethyl benzoate | Carbinols | bis-(4-pyridyl)-phenyl-carbinol | fishersci.ca |

| Nitriles | Aromatic nitriles | Ketones | (4-pyridyl)-aryl ketones | fishersci.ca |

| Nitriles | Cyanopyridines | Bis-pyridyl Ketones | bis-(4-pyridyl) ketone | fishersci.ca |

| Carboxylic Esters | Pyridine-carboxylic esters | Bis-pyridyl Ketones | bis-(4-pyridyl) ketone | fishersci.ca |

Reactions with Alkyl and Aryl Halides

The direct reactivity of this compound with alkyl and aryl halides for C-C bond formation is not extensively detailed for the isolated this compound intermediate in the provided literature. However, organolithium compounds, as a class of polar reagents, are generally known to participate in C-C bond formation with alkyl halides through SN2-type reactions, particularly with primary alkyl halides. nih.gov A related method for synthesizing 4-alkylpyridines involves the reaction of alkyl halides with metals (e.g., magnesium) in situ in pyridine, which can yield 4-alkylpyridines, such as 4-n-propylpyridine from allyl chloride. uni.lu This pathway suggests a role for 4-pyridyl organometallic intermediates in the presence of free metals.

Reactivity with Boronic Esters and Trialkyltin Chlorides

This compound, as an aryl lithium reagent, is expected to react with boronic esters to form new C-C bonds. This type of reaction typically involves the addition of the aryl lithium to the boronic ester, followed by a 1,2-alkyl migration induced by a halogenating agent. americanelements.com This methodology has been developed for aryl lithium reagents and leads to the formation of aromatic products after elimination. americanelements.com For instance, the reaction of (1,1-dichloroethyl)lithium with trimethyl borate (B1201080) produces (1,1-dichloroethyl)boronic ester, illustrating the general reactivity of organolithiums with borate esters. sigmaaldrich.com

Specific detailed research findings on the direct reaction of this compound with trialkyltin chlorides were not found in the provided search results.

Other Electrophilic Trapping Agents (e.g., Dinitrogen Tetroxide, Trimethylsilyl (B98337) Chloride)

This compound can react with various other electrophilic trapping agents. Dinitrogen tetroxide (N2O4) is a known reagent for the synthesis of nitropyridines from metalated heterocycles, including the formation of 4-nitropyridine. uni.lu While the specific reaction conditions for this compound are not detailed, this general reactivity suggests its potential in synthesizing 4-nitropyridine.

Trimethylsilyl chloride (Me3SiCl) is another common electrophile used to trap organolithium intermediates. The reaction of lithiated pyridines with trimethylsilyl chloride can lead to the formation of trimethylsilyl-substituted pyridines. nih.gov This indicates that this compound, when reacted with trimethylsilyl chloride, would likely yield 4-trimethylsilylpyridine.

Transmetalation for Further Cross-Coupling Transformations

The highly reactive nature of this compound makes it an excellent precursor for transmetalation reactions, converting the lithium species into other organometallic reagents that are often more stable, less reactive, or more suitable for specific catalytic cross-coupling reactions.

Generation of Pyridylzinc Reagents for Negishi Cross-Coupling

A significant application of this compound is its transmetalation to generate pyridylzinc reagents, which are crucial intermediates for Negishi cross-coupling reactions. Pyridyl zinc halides can be efficiently prepared from pyridyl lithium compounds. nih.gov

The Negishi cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming C–C bonds, particularly useful in the synthesis of biaryls and diarylmethines. nih.govuni.lu It is known for its high yields, mild reaction conditions, and good tolerance of various functional groups. nih.govuni.lu The process typically involves the transmetalation of a palladium or nickel salt with the organozinc reagent, followed by reductive elimination to yield the desired cross-coupling product. uni.lu Additives such as lithium chloride (LiCl), lithium bromide (LiBr), and zinc bromide (ZnBr2) can be beneficial in these reactions, potentially by breaking up organozinc aggregates and promoting the formation of active monomeric zincate species.

The general scheme for Negishi cross-coupling involving pyridylzinc reagents is as follows:

Pyridyl Lithium (e.g., this compound) + ZnX2 → Pyridylzinc Halide (e.g., 4-Pyridylzinc Halide) Pyridylzinc Halide + Aryl/Alkenyl Halide (or Triflate) --(Pd catalyst)--> Coupled Product

This strategy allows for the efficient and regioselective synthesis of complex pyridine-containing structures, including bipyridines and other heterocyclic compounds. nih.gov

Pathways to Pyridylboron Reagents for Suzuki-Miyaura Type Couplings

This compound serves as a crucial intermediate in the synthesis of pyridylboron reagents, which are indispensable partners in Suzuki-Miyaura cross-coupling reactions. The general approach involves the reaction of this compound with trialkyl borates, followed by hydrolysis, to yield pyridine-4-boronic acid or its esters chemicalbook.comarkat-usa.orggoogle.com.

A common synthetic route for pyridine-4-boronic acid involves the halogen-lithium exchange of 4-bromopyridine (B75155) with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting this compound is then quenched with a borate ester, such as trimethyl borate or triisopropyl borate, to form a boronate complex. Subsequent acidic hydrolysis liberates the pyridine-4-boronic acid chemicalbook.comarkat-usa.orggoogle.comresearchgate.net. This method is considered fundamental and remains a reliable and cost-effective large-scale preparation method for pyridinylboronic acids and esters arkat-usa.org.

The formation of the boronate complex from this compound and a boronic ester has been shown to be essentially instantaneous acs.org. This high reactivity of the intermediates underscores the efficiency of this pathway for preparing pyridylboron reagents. These pyridylboronic acids and esters are stable, crystalline compounds that readily participate in palladium-catalyzed cross-coupling reactions with aryl halides, allowing for the synthesis of diverse heteroarylated pyridines researchgate.net.

Table 1: Synthesis of Pyridine-4-boronic Acid from 4-Bromopyridine

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Citation |

| 4-Bromopyridine | n-Butyllithium, Methyl Borate | -78 °C, THF, then HCl | Pyridine-4-boronic acid | 65% | chemicalbook.com |

Palladium-Catalyzed Arylation and Alkylation

This compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, although direct use of organolithium reagents in such reactions can be challenging due to their high reactivity and potential for side reactions. However, the utility of lithiated pyridines in cross-coupling is often realized through transmetalation to other organometallic species (e.g., organomagnesium or organozinc compounds) that are more compatible with palladium catalysis, or through the use of specific transfer agents.

Recent advancements have demonstrated the use of silicon-based transfer agents that enable effective room-temperature palladium-catalyzed cross-coupling reactions of aryl and heteroaryl chlorides with readily accessible aryl lithium reagents, including 2-lithiopyridine organic-chemistry.org. This approach circumvents traditional challenges by producing only lithium chloride (LiCl) as stoichiometric waste and tolerating diverse functional groups organic-chemistry.org. While the direct mention of this compound in such palladium-catalyzed arylation and alkylation is less explicit in the provided search results compared to its role in boronic acid synthesis, the general principle of using organolithium reagents, often after transmetalation or with specialized transfer agents, for palladium-catalyzed cross-coupling is well-established in heterocyclic chemistry researchgate.netresearchgate.net. For instance, 3-lithiopyridine has been shown to undergo lithium-zinc, lithium-boron, and lithium-tin transmetalations for subsequent palladium-catalyzed cross-coupling reactions researchgate.net.

Synthesis of Complex Pyridine-Containing Architectures

The strong nucleophilic character of this compound makes it a valuable building block for the synthesis of complex molecules containing pyridine scaffolds.

Formation of Substituted Pyridyl Carbinols and Ketones

This compound readily reacts with various electrophiles, including aldehydes, ketones, and nitriles, to form substituted pyridyl carbinols and ketones researchgate.netresearchgate.netrsc.orggoogle.comrsc.orgcapes.gov.br.

Reaction with Aldehydes and Ketones: this compound reacts with aldehydes and ketones to yield (4-pyridyl)-carbinols researchgate.netresearchgate.net. For example, the reaction of this compound with benzophenone produces (4-pyridyl)-diphenyl-carbinol, and with ethyl benzoate, it forms bis-(4-pyridyl)-phenyl-carbinol researchgate.netresearchgate.net. Similarly, 4-chloropyridine, when converted into a magnesium compound, reacts with aldehydes or ketones to form (4-pyridyl)-carbinols researchgate.netresearchgate.net. Tetrafluoro-4-lithiopyridine also reacts with aldehydes to give corresponding carbinols, which can be further oxidized to ketones rsc.orgrsc.org.

Reaction with Nitriles and Esters: With aromatic nitriles, this compound forms (4-pyridyl)-aryl ketones researchgate.netresearchgate.net. Reactions with cyanopyridines or pyridine-carboxylic esters lead to the formation of bis-pyridyl ketones, such as bis-(4-pyridyl) ketone researchgate.netresearchgate.net. The reaction of ethyl tetrafluoroisonicotinate with tetrafluoro-4-lithiopyridine can lead to tris(tetrafluoro-4-pyridyl)methanol rsc.org.

Table 2: Examples of Pyridyl Carbinol and Ketone Synthesis from this compound

| This compound Derivative | Electrophile | Product Type | Specific Product Examples | Citation |

| This compound | Benzophenone | Carbinol | (4-pyridyl)-diphenyl-carbinol | researchgate.netresearchgate.net |

| This compound | Ethyl Benzoate | Carbinol | Bis-(4-pyridyl)-phenyl-carbinol | researchgate.netresearchgate.net |

| This compound | Aromatic Nitriles | Ketone | (4-pyridyl)-aryl ketones | researchgate.netresearchgate.net |

| This compound | Cyanopyridines / Pyridine-carboxylic esters | Ketone | Bis-pyridyl ketones (e.g., bis-(4-pyridyl) ketone) | researchgate.netresearchgate.net |

| Tetrafluoro-4-lithiopyridine | Aldehydes | Carbinol | Tetrafluoropyridine-4-carbaldehydes (after reaction with N-methylformanilide) | rsc.orgrsc.org |

| Tetrafluoro-4-lithiopyridine | Ethyl tetrafluoroisonicotinate | Carbinol | Tris(tetrafluoro-4-pyridyl)methanol | rsc.org |

Construction of Fused Heterocyclic Systems (e.g., Pyrrolopyridinones, Taxoids, Camptothecin (B557342) Precursors)

This compound and its derivatives play a role in the construction of more complex fused heterocyclic systems, often through intramolecular cyclization reactions.

Pyrrolopyridinones: The reaction of this compound-3-carbonitrile (generated by treating pyridine-3-carbonitrile (B1148548) with lithium 2,2,6,6-tetramethylpiperidide (LTMP)) with aromatic tertiary amides can yield pyrrolopyridinone derivatives clockss.orgresearchgate.netresearchgate.net. This one-pot procedure provides 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives in moderate yields clockss.orgresearchgate.net.

Taxoids: In the synthesis of taxoids, organolithium reagents can be used to open cyclic carbonate systems, leading to novel taxoid derivatives scribd.comorganic-chemistry.orgaua.gracs.org. While not exclusively this compound, the principle of using organolithium reagents for such ring-opening reactions is relevant to the construction of complex molecular architectures.

Camptothecin Precursors: Intramolecular additions of lithiated pyridines to ketones have been demonstrated in the synthesis of camptothecin precursors. For instance, lithiation at C-4 of a compound containing an iodine substituent, followed by cyclization, can lead to camptothecin precursors scribd.com.

Late-Stage Installation of 4-Pyridyl Fragments in Complex Molecules

The ability to generate this compound selectively allows for the late-stage installation of 4-pyridyl fragments into complex molecules. This is particularly valuable in medicinal chemistry and drug discovery for modifying existing structures or building new ones with specific pharmacological properties.

While direct examples of "late-stage installation of 4-pyridyl fragments" using pre-formed this compound are not explicitly detailed as a distinct category in the search results, the general utility of lithiated pyridines for introducing functional groups into complex scaffolds is implied by their reactions with various electrophiles and their role in constructing complex heterocyclic systems scribd.comnih.gov. For instance, the use of 4-lithiopyridines in additions to aldehydes for the synthesis of alkaloids like mappicine (B1196981) and mappicine ketone highlights their application in building complex natural product-like structures scribd.com. Similarly, the regioselective functionalization of pyrrolopyrimidines through lithiation-addition with aldehydes and ketones demonstrates the late-stage modification capability of such organolithium reagents on complex scaffolds nih.gov.

Regioselective Alkylation and Arylation Strategies

Achieving regioselective alkylation and arylation of pyridines is a significant challenge in organic synthesis. This compound, or strategies that generate a 4-lithiated intermediate, are key to achieving selectivity at the C-4 position.

One strategy involves the regioselective lithiation of 3-halopyridines. For example, treatment of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) at low temperatures (-78 °C) results in the regioselective lithiation at the C-4 position, generating 3-chloro-4-lithiopyridine. Quenching this intermediate with various electrophiles yields 3,4-disubstituted pyridines with high regioselectivity researchgate.net. This approach, however, needs careful temperature control to prevent premature 3,4-pyridyne formation researchgate.net.

Another approach to regioselective C-4 alkylation of pyridines involves the use of a maleate-derived blocking group. This group enables exquisite control for Minisci-type decarboxylative alkylation at C-4, providing access to a broad range of C-4 alkylated pyridines organic-chemistry.orgnih.govchemrxiv.org. This method is operationally simple, scalable, and allows for the selective introduction of various alkyl groups from carboxylic acid donors under acid-free conditions organic-chemistry.orgnih.gov. This strategy offers a cost-effective alternative to existing pyridine functionalization methods and allows for early-stage Minisci chemistry on native pyridine organic-chemistry.orgnih.govchemrxiv.org.

For regioselective C-4 arylation, recent developments include a platform for pyridine C-4 functionalization using N-aminopyridinium salts and nucleophilic (hetero)arenes. This method proceeds at room temperature without catalysts or oxidants, allowing for the C-4 selective installation of various electron-rich (hetero)aryl groups on pyridines rsc.orgfrontiersin.org. This approach is particularly notable for disclosing highly regioselective C-4 radical arylation for the first time rsc.org.

Table 3: Regioselective Functionalization Strategies Involving this compound or C-4 Selectivity

| Strategy | Key Intermediate/Reagent | Outcome | Regioselectivity | Citation |

| Regioselective Lithiation | 3-chloro-4-lithiopyridine (from 3-chloropyridine + LDA) | 3,4-disubstituted pyridines | C-4 lithiation, then reaction with electrophiles | researchgate.net |

| Maleate-Derived Blocking Group | Pyridinium (B92312) salt with maleate (B1232345) blocking group | C-4 alkylation via Minisci reaction | Exclusively C-4 alkylation | organic-chemistry.orgnih.govchemrxiv.org |

| N-Aminopyridinium Salts | N-aminopyridinium salts + nucleophilic (hetero)arenes | C-4 arylation | C-4 selective (ionic and radical) | rsc.orgfrontiersin.org |

Direct C4-Alkylation of Pyridines

Direct C4-alkylation of pyridines, especially from unsubstituted pyridine, has historically been a significant challenge due to issues of regioselectivity and overalkylation chemrxiv.orgnih.gov. Organolithium reagents, when used for direct deprotonation of pyridine, typically favor C2-lithiation or nucleophilic addition at the C2 position, rather than the C4 position, despite the C4-H bond often being the most acidic nih.govnih.govrsc.org. However, when this compound is pre-formed, it can participate in C-C bond forming reactions.

One notable approach involves the generation of this compound via halogen-lithium exchange, followed by its reaction with electrophiles. For instance, this compound can be generated from 4-iodopyridine (B57791) and subsequently reacted with secondary boronic esters to achieve C-C coupling acs.org. This method provides a stereospecific pathway for introducing alkyl groups at the C4 position.

Table 1: C4-Alkylation via this compound and Boronic Esters acs.org

| Reactant (Boronic Ester) | Product (C4-Alkylated Pyridine) | Yield (%) |

| Secondary Boronic Ester | C4-alkylated pyridine derivative | 77 |

Reaction Conditions: this compound (generated by I–Li exchange) reacted with a secondary boronic ester, followed by addition of 2,2,2-trichloroethyl chloroformate (Troc-Cl) at low temperature, and subsequent oxidative hydrolysis with basic H₂O₂ at room temperature. acs.org

While not directly involving this compound, it is important to note that 4-sodiopyridines, generated by the selective deprotonation of pyridine at C4 using n-butylsodium (n-BuNa), have shown utility in direct C4-alkylation reactions with primary alkyl halides nih.govnih.gov. This highlights the potential of C4-metalated species for alkylation.

C4-Arylation of Pyridines with Organolithium Reagents

Achieving C4-arylation of pyridines with organolithium reagents has also presented challenges, primarily due to the regioselectivity issues associated with direct lithiation of the pyridine ring nih.govnih.gov. However, recent advancements have demonstrated protocols that enable C4-selective arylation using organolithium reagents as nucleophiles.

A significant development involves the use of specific activation reagents that convert pyridines into highly electrophilic pyridinium species, with the C2 and C6 positions sterically or electronically shielded. This strategy allows for the C4 position to become the preferred site for nucleophilic attack by organolithium reagents nih.govrsc.org. For example, the employment of an enzyme-mimic pocket-type urea (B33335) activation reagent facilitates the C4-arylation of pyridine using phenyllithium (B1222949) nih.gov.

Table 2: C4-Arylation of Pyridine with Phenyllithium nih.gov

| Pyridine Derivative | Organolithium Reagent | Product (C4-Arylated Pyridine) | Yield (%) | Regioselectivity |

| Pyridine | Phenyllithium | 4-Phenylpyridine | 42 | Excellent |

Reaction Conditions: Pyridine activated with a substituted urea reagent, followed by reaction with phenyllithium. nih.gov

This method represents a breakthrough in furnishing C4-arylation of pyridine with organolithium reagents, providing the C4-arylated product in good yield and excellent regioselectivity nih.gov. Other approaches for C4-selective (hetero)arylation of pyridines involve N-aminopyridinium salts reacting with nucleophilic (hetero)arenes in the presence of a base like lithium tert-butoxide (LiOtBu), demonstrating broad functional group tolerance and C4 selectivity nih.govfrontiersin.orgresearchgate.net. While these methods utilize organolithium derivatives as bases or in the reaction system, the direct nucleophilic attack at C4 by an organolithium reagent on an activated pyridine system, as demonstrated with phenyllithium, is particularly relevant to the direct application of organolithium reagents for C4-arylation.

Mechanistic Investigations of 4 Lithiopyridine Chemistry

Regioselectivity of Deprotonation and Metalation at Pyridine (B92270) Ring Positions

The regioselectivity of deprotonation and subsequent metalation in the pyridine ring is influenced by a multitude of factors, including the inherent acidity of C-H bonds, the presence and nature of substituents, and the reaction conditions.

In unsubstituted pyridine (PubChem CID: 1049), direct lithiation with strong bases like a 1:1 mixture of n-butyllithium (BuLi, PubChem CID: 2723909) and potassium tert-butoxide (Schlosser base) can lead to a mixture of regioisomeric lithiated pyridines znaturforsch.com. The C4 position is often considered the most acidic C-H bond in the pyridine ring researchgate.net. However, the Lewis basic nitrogen atom of pyridine (PubChem CID: 1049) inherently directs lithiating bases towards the C2 position, making selective C4 deprotonation challenging unless the ortho-sites (C2 and C6) are sterically hindered or blocked researchgate.net.

The presence and nature of substituents on the pyridine ring significantly alter the regioselectivity. For instance:

Lithiation of 3-fluoropyridine (B146971) (PubChem CID: 7490) can be directed to either the C2 or C4 position, depending on the specific lithiation conditions, including the choice of base, solvent, temperature, and lithium-chelating agents researchgate.net.

3-Chloropyridine (B48278) (PubChem CID: 7489) reacts with lithium diisopropylamide (LDA, PubChem CID: 166850) in tetrahydrofuran (B95107) (THF) at -60 °C to regioselectively lithiate at the C4 position. In contrast, using the n-butyllithium-tetramethylethylenediamine (BuLi-TMEDA, PubChem CID: 8219) complex in diethyl ether leads to metalation at the C2 position researchgate.net.

Simple pyridine derivatives containing a 3-oxetane unit can undergo highly regioselective ortho-lithiation at the C4 position when treated with n-butyllithium in the presence of a sub-stoichiometric amount of TMEDA rsc.org.

4-Methoxypyridine (PubChem CID: 123891) is readily metalated at the C3 position uni-regensburg.dearkat-usa.org.

4-Dimethylaminopyridine (B28879) (DMAP, PubChem CID: 8234) typically undergoes selective C2 metalation with common organolithium reagents. However, C3 lithiation of DMAP can be achieved by utilizing specific reagents like trimethylsilylmethyllithium (Me3SiCH2Li) in combination with lithium 2-dimethylaminoethanolate (LiDMAE) or by introducing bulky substituents at the N1 position to sterically hinder the C2-H bond uni-regensburg.de.

A regiodivergent alkylation strategy for electronically unbiased pyridines has been developed, where the choice of alkyllithium activator dictates selectivity. Methyllithium (PubChem CID: 166846) predominantly favors C4-alkylation, while sec-butyllithium (B1581126) (PubChem CID: 166847) promotes C2-alkylation, especially in coordinating solvents acs.org.

These examples highlight that while the C2 position is often favored due to the directing effect of the nitrogen, careful manipulation of reaction conditions and substrate structure can enable selective lithiation at C3 or C4.

Lithiation reactions can proceed under either kinetic or thermodynamic control, leading to different regiochemical outcomes. Kinetic control favors the product formed fastest, often at lower temperatures, while thermodynamic control favors the most stable product, typically at higher temperatures or with longer reaction times researchgate.netacs.org.

In the context of pyridine lithiation:

For 2-chloropyridine (B119429) (PubChem CID: 7488), the kinetic lithiated product is observed at the C6 position, attributed to the proximity and coordinating ability of the pyridine nitrogen atom. In contrast, the thermodynamic product is found at the C3 position, which corresponds to the site with the highest hydrogen charge and a lower pKa value researchgate.net.

It has been observed that a slow equilibration process can occur, resulting in the translocation of a C2 anion to the C4 position rsc.org. This suggests that the initially formed kinetic product can isomerize to a more thermodynamically stable isomer.

The choice of base, solvent, and temperature plays a critical role in shifting the balance between kinetic and thermodynamic control. For instance, increasing the reaction temperature or switching from a less coordinating solvent like hexane (B92381) to a more coordinating one like THF can increase the concentration of less stable, more reactive organolithium aggregates (e.g., dimers), which may favor kinetically driven nucleophilic addition over thermodynamically favored alpha-lithiation researchgate.netacs.org.

The pyridine nitrogen atom, due to its Lewis basic nature, plays a pivotal role in directing the lithiation process. It acts as an initial anchor point, coordinating with the Lewis acidic lithium ion of the organolithium reagent acs.orgbaranlab.orggla.ac.uk. This pre-coordination brings the lithiating species into close proximity to a relatively acidic proton on the pyridine ring, facilitating its selective abstraction. This phenomenon is known as the Complex-Induced Proximity Effect (CIPE) baranlab.orgbenthamopenarchives.comclockss.org.

The directing effect of the nitrogen atom is a primary determinant of regioselectivity:

The nitrogen atom often directs the deprotonation to the C2 position, which is ortho to the nitrogen researchgate.net.

However, the aggregation state of the alkyllithium reagent can modulate this directing effect. Tetrameric alkyllithium clusters, being more rigid and having an extended reach, have been shown to preferentially attack the C4 position of pyridine. In contrast, monomeric or dimeric clusters, possessing greater conformational flexibility and a shorter effective reach, are better positioned to access the sterically more crowded C2 position, thereby favoring C2-selectivity acs.org.

Mixed aggregates, such as those formed between n-butyllithium and lithium aminoalkoxides like lithium 2-dimethylaminoethanolate (LiDMAE), are particularly effective. These aggregates complex with the pyridine nitrogen atom, promoting regioselective C2 lithiation even in the presence of other potential directing groups on the heterocyclic ring researchgate.netacs.orgresearchgate.net.

Both steric and electronic factors exert significant influence on the regioselectivity of lithiation in pyridine systems.

Steric Factors:

Bulky substituents on the pyridine ring can sterically hinder certain positions, thereby redirecting lithiation to less hindered sites researchgate.netuni-regensburg.de. For example, the presence of bulky substituents at the C2 and C6 positions can lead to selective C4 lithiation uni-regensburg.de.

The introduction of a trimethylsilyl (B98337) (Me3Si) substituent at the N1 position of 4-dimethylaminopyridine (DMAP, PubChem CID: 8234) can induce selective C3-lithiation. This occurs because the bulky trimethylsilyl group sterically hinders the C2-H bond, making it less accessible for deprotonation researchgate.netuni-regensburg.de.

Interestingly, an even bulkier iso-propylsilyl (i-Pr3Si) substituent can lead to exclusive C2-functionalization, a phenomenon attributed to favorable dispersion interactions with the organometallic bases, demonstrating a new type of directed ortho-metalation effect researchgate.netuni-regensburg.de.

In transition states, steric repulsion between the ligand of the organolithium reagent and the alkyl group being transferred can be minimized, influencing the rate and regioselectivity of the reaction acs.org.

Electronic Factors:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by alkyllithium reagents, which can compete with deprotonation. This tendency is particularly pronounced in pyridines bearing electron-withdrawing substituents, where the resulting metalated species may undergo dimerization or oligomeric side-reactions znaturforsch.com.

The presence of the heteroatom (nitrogen) significantly polarizes the neighboring C2(6)-H bonds, increasing their acidity and thus facilitating their lithiation uni-regensburg.denih.gov.

Strongly conjugated electron-donating groups, such as methoxy (B1213986) (OMe) or dimethylamino (NMe2) groups, can dramatically alter the electron density distribution within the pyridine ring. This, in turn, changes the acidities of the C-H bonds at various positions, influencing the preferred site of lithiation uni-regensburg.de.

Studies using Hammett linear free energy relationships have demonstrated the quantitative effect of pyridine substituents on their complexation with metal centers, which is a precursor to lithiation nih.gov.

Spectroscopic and Computational Characterization Studies

Quantum Chemical Calculations and Theoretical Studies

Ab Initio Molecular Orbital Studies of Lithiopyridine Monomers and Aggregates

Ab initio molecular orbital calculations have been instrumental in elucidating the molecular and electronic structures of lithiopyridine monomers, including 2-, 3-, and 4-lithiopyridine oup.com. These studies typically involve optimizing molecular structures using various basis sets, such as STO-3G, and then calculating energies with more extensive basis sets like 6-31G oup.com.

For lithiopyridine monomers, calculations have shown distinct structural features. The structures around the nitrogen atom in 3- and this compound resemble that of pyridine (B92270), while the C-Li bond region is similar to phenyllithium (B1222949) oup.com. The calculated C-Li bond lengths in this compound are generally shorter than those found in alkyllithium compounds (e.g., 2.001 Å) but longer than those between a lithium atom and an olefinic carbon atom (1.776–1.863 Å) oup.com.

A notable finding from ab initio studies is the relative stability of the lithiopyridine isomers. 2-Lithiopyridine is often found to be significantly lower in energy compared to 3- and this compound (by approximately 50 kJ mol⁻¹), a stabilization attributed to the participation of the nitrogen lone-pair electrons in coordinating with the lithium atom oup.com.

Organolithium compounds, including lithiopyridines, are known to exist in aggregated states in solution and in the solid phase, often forming dimers or tetramers oup.compsu.edu. While ab initio studies on monomers provide essential insights into intrinsic electronic properties, the aggregated nature of these compounds in solution is critical for understanding their reactivity oup.com. Computational studies on related organolithium mixed aggregates, such as those involving n-butyllithium and lithium aminoalkoxides, have demonstrated that chemoselectivity in lithiation reactions of pyridine derivatives crucially depends on the aggregate type researchgate.net. For instance, dimers can lead to nucleophilic addition, while tetramers favor alpha-lithiation researchgate.net. Kinetic studies on organolithium compounds generally indicate that reactions, such as SN2 alkylations, often proceed via monomeric species even when aggregates are predominantly present psu.edu.

Table 1: Relative Energies and C-Li Bond Lengths of Lithiopyridine Monomers (Selected Data)

| Lithiopyridine Isomer | Relative Energy (kJ/mol) [a] | C-Li Bond Length (Å) [b] |

| 2-Lithiopyridine | 0 | (Not explicitly provided for 2-lithiopyridine in snippet, but generally shorter due to N-Li interaction) oup.com |

| 3-Lithiopyridine | ~50 | (Comparable to this compound) oup.com |

| This compound | ~50 | (Shorter than alkyllithium, longer than olefinic C-Li) oup.com |

[a] Relative energies based on 6-31G calculations for STO-3G optimized structures, with 2-lithiopyridine set as the reference lowest energy oup.com. [b] C-Li bond lengths are illustrative and vary with specific computational details and aggregation state oup.com.

Density Functional Theory (DFT) Calculations for Reaction Pathways, Transition States, and Energy Profiles

Density Functional Theory (DFT) calculations are extensively employed to investigate the reaction pathways, transition states, and energy profiles of reactions involving lithiopyridines. This computational approach allows for the characterization of key chemical species and the estimation of activation energies, providing a mechanistic understanding of these transformations researchgate.netuio.nosumitomo-chem.co.jp.

For the lithiation of pyridine derivatives, DFT calculations have been used to characterize reactive aggregates and transition structures, and to estimate free energies of activation and relative reaction rates researchgate.net. For example, in the metalation of 2-chloropyridine (B119429) with n-butyllithium-lithium aminoalkoxide mixed aggregates, DFT studies (e.g., B3LYP/6-31G(d) method) were performed to understand the chemoselectivity, revealing that different aggregate types (dimers vs. tetramers) lead to distinct reaction outcomes (nucleophilic addition vs. alpha-lithiation) researchgate.net.

DFT has also been applied to investigate the mechanisms of cross-coupling reactions involving lithiopyridines. In palladium-catalyzed cross-coupling reactions of aryl and heteroaryl chlorides with aryl lithium reagents, DFT studies have revealed the role of specific groups (e.g., CF₃ groups) in stabilizing intermediates and accelerating transmetalation steps organic-chemistry.org. Furthermore, DFT calculations have been utilized to study the pKa values and kinetic profiles of lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridines, shedding light on the role of transition states and the influence of different aggregate forms (e.g., disolvated open dimer versus trisolvated monomer-based transition states) on regioselectivity researchgate.net. These calculations help predict how factors like the presence of additives (e.g., LiCl) can alter reaction selectivity researchgate.net.

The ability of DFT to map out potential energy surfaces, locate transition states, and compute energy barriers is crucial for understanding the kinetics and thermodynamics of reactions involving this compound, guiding the rational design of synthetic strategies uio.nosumitomo-chem.co.jp.

Modeling of Solvation Effects and Intermolecular Interactions

Solvation effects and intermolecular interactions play a critical role in the behavior and reactivity of organolithium compounds, including this compound, in solution. Computational modeling addresses these effects to provide a more realistic representation of chemical processes.

For lithiopyridines, computational studies have supported the existence of specific solvation states, such as a trisolvation state for the monomer cornell.edu. This indicates that solvent molecules directly coordinate with the lithium center, influencing its electronic environment and reactivity. In broader studies of organolithium compounds like lithium enolates, ab initio computations model solvation by considering the coordination of the lithium cation with ether oxygen atoms and the electrostatic interactions of the resulting dipoles and quadrupoles with the solvent's dielectric continuum psu.edu.

The influence of solvent polarity and coordinating ability on the aggregation and reactivity of organolithium species has been investigated computationally. For instance, studies on pyridine lithiation have qualitatively discussed the effect of coordinating solvents like tetrahydrofuran (B95107) (THF) compared to non-coordinating solvents like hexane (B92381) researchgate.net. It has been shown that increasing temperature or changing the solvent from non-coordinating to coordinating (e.g., hexane to THF) can increase the concentration of more reactive monomeric or dimeric species, thereby affecting the observed selectivity in reactions such as nucleophilic addition versus alpha-lithiation researchgate.net.

Computational methods for modeling solvation include implicit solvent models, which represent the solvent as a continuous dielectric medium, and explicit solvent models, which include individual solvent molecules in the simulation nih.gov. These models help in understanding how the surrounding solvent environment influences the structure, stability, and reaction pathways of this compound by accounting for various intermolecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions nih.govnsf.govmdpi.com.

Elucidation of Electronic Structures and Reactivity Patterns of Lithiopyridines

The electronic structure of this compound is fundamental to understanding its reactivity patterns. Ab initio molecular orbital calculations have provided detailed insights into the electronic properties of lithiopyridine monomers, including 2-, 3-, and this compound oup.com.

Key electronic properties examined include the orbital energies of the highest occupied molecular orbital (HOMO), the positive charge on the lithium atom, and the electron population at the carbon atom of the C-Li bond, as well as its π-electron population oup.com. For this compound, the positive charge on the lithium atom is calculated to be higher compared to 3-lithiopyridine and phenyllithium oup.com. The electron population on the C-Li carbon atom and its π-electron population are also distinct for different isomers oup.com.

These electronic characteristics directly correlate with the compound's reactivity. For example, the orbital energies of the HOMO(π) for 3- and this compound are more negative than that of phenyllithium, suggesting that their reactivity might be lower in orbital-controlled reactions oup.com. The distribution of electron density, particularly the electron population on the C-Li carbon atom, can indicate the propensity for certain reaction types, such as SE2-type displacement of the lithium atom oup.com.

Computational studies also utilize global reactivity descriptors derived from HOMO and LUMO (lowest unoccupied molecular orbital) energies, such as electronegativity, chemical hardness, global softness, and electrophilicity, to quantitatively describe the reactivity of molecules ijcce.ac.ir. These descriptors help in predicting how this compound will interact with various electrophiles and nucleophiles, informing its role in carbon-carbon bond formation and other synthetic transformations fiveable.me. The electronic structure, particularly the polarized C-Li bond, makes this compound a potent nucleophile and base, crucial for its synthetic utility fiveable.me.

Table 2: Selected Electronic Properties of Lithiopyridine Monomers

| Lithiopyridine Isomer | Charge at Li atom [a] | Electron Population at C-Li Carbon [b] | π-Electron Population at C-Li Carbon [c] | HOMO(π) Energy (eV) [d] |

| Phenyllithium (1) | (Reference) | (Reference) | (Reference) | (Reference) |

| 2-Lithiopyridine (2) | Smallest value | (Not specified in snippet) | (Not specified in snippet) | (Not specified in snippet) |

| 3-Lithiopyridine (3) | (Intermediate) | Highest value | Highest value | More negative than 1 oup.com |

| This compound (4) | Highest value | (Lower than 3, higher than 1) oup.com | (Lower than 3 and 1) oup.com | More negative than 1 oup.com |

[a] Calculated positive charges on the Li atom oup.com. [b] Electron population on the carbon atom of the C-Li bond oup.com. [c] π-Electron population on the carbon atom of the C-Li bond oup.com. [d] Orbital energy of the highest occupied π-orbital oup.com.

Future Directions and Emerging Perspectives in 4 Lithiopyridine Chemistry

Development of Novel and Highly Regioselective Lithiation Reagents

The regioselective lithiation of the pyridine (B92270) ring, particularly at the C4 position, is a formidable challenge due to the electronic nature of the heterocycle. The development of new reagents that can overcome the inherent reactivity of the pyridine nucleus is a critical area of future research.

Recent advancements have shown the potential of mixed-aggregate bases and directing groups to achieve high regioselectivity. For instance, unimetallic superbases combining an alkyllithium with a lithium aminoalkoxide have demonstrated excellent regio- and chemoselectivity in the deprotonative lithiation of pyridine derivatives in non-coordinating media. acs.orgresearchgate.net These mixed aggregates, such as those formed from n-butyllithium (nBuLi) and lithium aminoalkoxides like (S)-(-)-N-methyl-2-pyrrolidinylmethoxide (LiPM), can favor lithiation over nucleophilic addition, a common side reaction with alkyllithium reagents alone. acs.org The structure of the aggregate, whether it be a dimer or a tetramer, has been shown to be a crucial factor in determining the reaction's chemoselectivity. acs.orgresearchgate.net

Furthermore, the use of directing metalating groups (DMGs) continues to be a powerful strategy. The oxetane (B1205548) ring has been identified as an effective DMG, promoting ortho-lithiation at the 4-position of 3-substituted pyridines with high regioselectivity using n-butyllithium. nih.govrsc.orgrsc.org This approach opens avenues for the synthesis of novel functionalized pyridine oxetane building blocks.

Future research in this area will likely focus on:

The design and synthesis of new chiral lithium amides and aminoalkoxides to create highly enantioselective lithiating agents.

The development of catalytic lithiation methods to reduce the stoichiometric use of strong bases.

The exploration of synergistic effects between different bases and additives to fine-tune regioselectivity.

| Reagent/System | Substrate Type | Position of Lithiation | Key Features |

| n-BuLi / Oxetane DMG | 3-(Oxetan-3-yl)pyridine derivatives | C4 | High regioselectivity, straightforward conditions. nih.govrsc.orgrsc.org |

| nBuLi-Li-aminoalkoxide | Pyridine derivatives (e.g., 2-chloropyridine) | Varies (α-lithiation favored) | Excellent regio- and chemoselectivity, avoids nucleophilic addition. acs.orgresearchgate.net |

| Mesityllithium | Methoxypyridines | ortho to methoxy (B1213986) group | Effective for ortho-lithiation. researchgate.net |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Substituted pyridines | Varies | Hindered base to avoid nucleophilic addition. clockss.org |

Expanding the Scope of Electrophilic Trapping Agents Compatible with Lithiated Pyridines

The utility of 4-lithiopyridine as a synthetic intermediate is directly proportional to the range of electrophiles with which it can react. While many common electrophiles are compatible, expanding this scope to include more complex and functionalized trapping agents is an ongoing objective.

Recent studies have demonstrated the successful trapping of this compound intermediates with a variety of electrophiles, leading to the formation of diverse polysubstituted pyridines. For instance, after regioselective lithiation, the resulting organometallic species can be quenched with electrophiles such as:

Aryl- and alkylmagnesium halides nih.gov

Magnesium thiolates nih.gov

Chlorotrimethylsilane (TMSCl) acs.org

N,N-Dimethylformamide (DMF) nih.gov

Aldehydes and ketones (e.g., benzaldehyde, benzophenone) nih.gov

The development of transmetalation protocols, for example from a lithiated pyridine to a pyridylmagnesium or pyridylzinc species, can further broaden the scope of accessible reactions, including cross-coupling reactions. nih.gov

Future efforts will likely be directed towards:

The use of less reactive electrophiles that may require catalysis or activation.

The development of one-pot, multi-component reactions involving this compound.

The exploration of reactions with electrophiles containing sensitive functional groups.

| Electrophile Class | Example(s) | Resulting Functional Group |

| Organometallic Reagents | Aryl- and alkylmagnesium halides | Aryl, Alkyl |

| Sulfur Electrophiles | Magnesium thiolates | Thioether |

| Silylating Agents | Chlorotrimethylsilane | Trimethylsilyl (B98337) |

| Formylating Agents | N,N-Dimethylformamide | Aldehyde |

| Carbonyl Compounds | Benzaldehyde, Benzophenone (B1666685) | Hydroxyalkyl |

Applications in Asymmetric Synthesis Utilizing Chiral this compound Intermediates

The synthesis of enantiomerically pure chiral pyridine derivatives is of paramount importance in medicinal chemistry. chim.itnih.gov While significant progress has been made in the catalytic asymmetric synthesis of chiral pyridines, the use of chiral this compound intermediates remains a relatively underexplored yet promising area.

The development of chiral lithiating agents or the use of chiral ligands to modify the reactivity of organolithium reagents could lead to the generation of non-racemic this compound species. Subsequent trapping with electrophiles would then provide a direct route to enantioenriched 4-substituted pyridines. Challenges in this area include controlling the configurational stability of the lithiated intermediate and achieving high levels of stereoselectivity.

Another approach involves the use of planar-chiral pyridine derivatives, such as those complexed to a metal, which can act as chiral nucleophilic catalysts. scispace.com This concept could be extended to the design of chiral this compound synthons.

Future research is anticipated to involve:

The design and application of chiral lithium amide bases for the enantioselective deprotonation of prochiral pyridines.

The investigation of the kinetic resolution of racemic lithiated pyridines.

The development of catalytic asymmetric methods for the functionalization of this compound.

Integration with Continuous Flow Chemistry and Automation for Scalable Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgrsc.orgnih.gov The integration of this compound chemistry into continuous flow systems is a promising avenue for the safe and efficient large-scale production of functionalized pyridines.

Organolithium reactions are often highly exothermic and require cryogenic temperatures, making their scale-up in batch reactors challenging. Flow reactors, with their high surface-area-to-volume ratios, allow for precise temperature control, minimizing the risk of thermal runaways and the formation of byproducts. soci.org

Recent examples have demonstrated the successful implementation of flow chemistry for the synthesis of pyridine derivatives, such as the two-step continuous flow synthesis of 4-nitropyridine. researchgate.net This methodology minimizes the accumulation of potentially explosive intermediates, enabling safer scale-up. researchgate.net The adaptation of lithiation reactions to a continuous flow setup has also been reported. nih.gov

The future of this field will likely see:

The development of fully automated flow platforms for the synthesis and in-line analysis of 4-substituted pyridines.

The integration of multiple reaction steps, including lithiation, electrophilic trapping, and work-up, into a single continuous process.

The use of microreactors for high-throughput screening of reaction conditions for this compound chemistry.

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of the mechanisms of pyridine lithiation and the nature of the resulting organolithium intermediates is crucial for the rational design of improved synthetic methods. Advanced in situ spectroscopic techniques provide a powerful means to monitor these reactions in real-time, offering insights into reaction kinetics, the formation of intermediates, and the structure of reactive species.

Techniques such as in situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and time-resolved X-ray diffraction (XRD) can be employed to study the complex equilibria and aggregation states of organolithium reagents in solution. energy.govrsc.org For example, real-time IR spectroscopy has been used to monitor the deprotonation of 3,5-dichloropyridine, revealing the rapid formation of the lithiated species and the presence of transient structures. researchgate.net

Future advancements in this area may include:

The application of more sophisticated in situ techniques, such as rapid-injection NMR and stopped-flow IR, to study fast lithiation reactions.

The use of combined spectroscopic and computational approaches to elucidate the structures of transient intermediates and transition states.

The development of in-line spectroscopic probes for the real-time monitoring and control of this compound reactions in continuous flow systems.

Further Computational and Mechanistic Insights into Complex Pyridine Lithiation Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. osu.edu In the context of this compound chemistry, computational studies can provide valuable insights into the mechanisms of lithiation, the factors governing regioselectivity, and the structures of organolithium aggregates.

Density Functional Theory (DFT) calculations have been successfully used to investigate the metalation of 2-chloropyridine (B119429) with nBuLi-Li-aminoalkoxide mixed aggregates. acs.org These studies have revealed that the chemoselectivity of the reaction is critically dependent on the type of aggregate, with dimers leading to nucleophilic addition and tetramers favoring α-lithiation. acs.orgresearchgate.net Such computational models can guide the experimental design of new and more selective lithiation reagents.

The future of computational studies in this field will likely involve:

The development of more accurate and efficient computational models to describe the complex solution-phase behavior of organolithium reagents.

The use of computational screening to identify promising new directing groups and lithiating agents.

The integration of computational and experimental data to build comprehensive mechanistic models of pyridine lithiation reactions.

Q & A

Q. What are the critical considerations for synthesizing 4-lithiopyridine with high purity and yield?

- Methodological Answer : Synthesis of this compound requires strict control of reaction conditions. Use freshly distilled tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to avoid moisture-induced decomposition. Employ low temperatures (−78°C) during lithiation of pyridine derivatives (e.g., 4-bromopyridine) using n-butyllithium. Monitor reaction progress via in-situ React-IR spectroscopy to detect intermediates, as demonstrated in boronate complex formation studies . Quenching with electrophiles (e.g., Troc-Cl) should be rapid to prevent side reactions. Post-synthesis, characterize via -NMR and -NMR, with boron-containing intermediates identifiable by -NMR shifts (e.g., 32 ppm to 8 ppm upon complexation) .

Q. How can researchers optimize the stability of this compound for extended experimental use?

- Methodological Answer : Stability is enhanced by maintaining cryogenic conditions (−78°C) and using coordinating solvents like THF or EtO. Avoid prolonged storage; prepare solutions immediately before use. For kinetic studies, employ stopped-flow techniques or rapid-injection NMR to capture transient species. Document decomposition pathways (e.g., dimerization or hydrolysis) via time-resolved spectroscopic analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Combine -NMR, -NMR, and -NMR (for boron adducts) to confirm structural integrity. IR spectroscopy (e.g., React-IR) is critical for monitoring lithiation and intermediate formation in real time . High-resolution mass spectrometry (HRMS) or X-ray crystallography provides definitive confirmation of novel derivatives. Cross-reference spectral data with literature databases (e.g., SciFinder, Reaxys) to validate assignments .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in polar vs. nonpolar solvents?

- Methodological Answer : Mechanistic studies require solvent-controlled experiments with kinetic profiling. In polar solvents (THF), this compound forms stable boronate complexes via rapid ligand exchange, as shown by React-IR and -NMR . In nonpolar solvents (hexane), aggregation effects dominate, altering reaction rates. Use stopped-flow UV-Vis spectroscopy to compare activation barriers and DFT calculations to model solvent-coordination effects.

Q. What strategies resolve contradictions in reported reactivity of this compound with carbonyl compounds?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nucleophilic addition vs. single-electron transfer). Design experiments to isolate intermediates:

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and thermodynamic stability of intermediates. Validate computational models against experimental spectroscopic data (e.g., -NMR chemical shifts). Use Molecular Dynamics (MD) simulations to predict solvent effects on reaction trajectories .

Q. What experimental controls are essential for ensuring reproducibility in this compound-mediated coupling reactions?

- Methodological Answer : Include:

- Blank reactions (no this compound) to rule out background reactivity.

- Internal standards (e.g., ferrocene for NMR) for quantitative analysis.

- Repeat trials under varying moisture/oxygen levels to assess robustness.

- Document all parameters (e.g., syringe pump rates for reagent addition) to enable replication .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectroscopic data in this compound studies?

- Methodological Answer : Cross-validate using multiple techniques (e.g., NMR, IR, HRMS). For ambiguous peaks, perform 2D NMR (COSY, HSQC) or spiking experiments with authentic samples. Replicate experiments in independent labs to confirm findings. Publish raw data and analysis protocols in supplementary materials to facilitate peer review .

Q. What statistical approaches are appropriate for analyzing kinetic data in this compound reactions?

- Methodological Answer : Use non-linear regression to fit time-dependent concentration profiles (e.g., pseudo-first-order kinetics). Compare models (Akaike Information Criterion) to identify dominant pathways. Report confidence intervals and uncertainties in rate constants .

Literature and Collaboration

Q. How can researchers efficiently locate and validate spectral data for this compound derivatives?

- Methodological Answer :

Prioritize primary literature from peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases. Use institutional access to platforms like ACS Publications or RSC Publishing. Cross-check reported procedures with independent syntheses and share datasets via repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。